4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one
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Overview
Description
4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate 3-(4-chlorobenzenesulfonyl)propanoic acid. This can be achieved through the sulfonylation of 4-chlorobenzene with chlorosulfonic acid, followed by the reaction with propanoic acid .
The next step involves the formation of the piperazine ring. This can be done by reacting the intermediate with 3,3-dimethylpiperazine under suitable conditions, such as in the presence of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: This compound also features a chlorobenzenesulfonyl group and a piperazine ring, but with different substituents.
4-chlorobenzenesulfonyl chloride: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.
Uniqueness
4-[3-(4-chlorobenzenesulfonyl)propanoyl]-3,3-dimethylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpropanoyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-15(2)14(20)17-8-9-18(15)13(19)7-10-23(21,22)12-5-3-11(16)4-6-12/h3-6H,7-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWEBFQEYQCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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